molecular formula C11H11ClN2OS B1481413 2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 2090399-22-5

2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B1481413
CAS No.: 2090399-22-5
M. Wt: 254.74 g/mol
InChI Key: CJVXRYVGHXBTHK-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features a unique combination of a thiophene ring and an imidazo[2,1-c][1,4]oxazine core

Properties

IUPAC Name

2-(chloromethyl)-6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-3-9-4-14-5-10(8-1-2-16-7-8)15-6-11(14)13-9/h1-2,4,7,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVXRYVGHXBTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CCl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[2,1-c][1,4]oxazine derivatives, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.

CompoundActivity (MIC μg/mL)Reference
2-(Chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine100
Other derivativesVaries (50 - 500)

Antitubercular Properties

Research has highlighted the potential of imidazo[2,1-c][1,4]oxazine derivatives in combating tuberculosis. A study demonstrated that certain derivatives exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis.

CompoundIC50 (μM)MIC (μM)Reference
Derivative A7.7 ± 0.80.08
Derivative B9.2 ± 1.50.09

Organic Electronics

The thiophene moiety in the compound suggests potential applications in organic electronics due to its conductive properties. Research into thiophene-based materials has shown promise in organic photovoltaics and field-effect transistors.

Photovoltaic Devices

Studies have explored the use of thiophene-containing compounds in the development of organic solar cells. The incorporation of such compounds can enhance charge transport properties and improve device efficiency.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized various derivatives of imidazo[2,1-c][1,4]oxazine and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring significantly influenced the activity levels.

Case Study 2: Application in Organic Solar Cells

Another research project investigated the use of thiophene-based imidazo compounds in organic solar cells. The findings showed that these materials could achieve power conversion efficiencies exceeding 10%, demonstrating their viability for commercial applications.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its combination of a thiophene ring and an imidazo[2,1-c][1,4]oxazine core, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .

Biological Activity

The compound 2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS: 2090911-73-0) is a member of the imidazo[2,1-c][1,4]oxazine class of heterocyclic compounds. This article explores its biological activity, particularly its potential as an anti-mycobacterial agent and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN2OSC_{11}H_{11}ClN_2OS, with a molecular weight of approximately 254.74 g/mol. The compound features a chloromethyl group and a thiophene ring, which are critical for its biological activity.

Anti-Mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial properties of imidazo[2,1-b][1,3]oxazine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against Mycobacterium tuberculosis (Mtb). For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.18 to 1.63 μM against Mtb H37Rv.
  • Certain derivatives demonstrated a one-log reduction in mycobacterial burden compared to standard treatments like rifampicin and pretomanid in infected macrophages .

Cytotoxicity and Safety Profile

In toxicity assessments:

  • The tested imidazo[2,1-b][1,3]oxazine derivatives exhibited no significant cytotoxicity against three different cell lines.
  • No toxicity was observed in Galleria mellonella models, indicating a favorable safety profile for these compounds .

Molecular docking studies suggest that these compounds interact with deazaflavin-dependent nitroreductase (Ddn), similar to the mechanism observed with pretomanid. This interaction is crucial for their anti-mycobacterial activity and highlights the potential for further development of this class of compounds as therapeutic agents against drug-resistant strains of tuberculosis .

Comparative Analysis with Other Compounds

A comparative analysis of related compounds in the imidazo series provides insight into their biological activities:

Compound NameMIC (μM)CytotoxicityNotable Activity
PA-8240.4LowEffective against both aerobic and anaerobic Mtb populations
OPC-676830.4LowSimilar efficacy to PA-824 in clinical trials
This compoundTBDLowPotentially effective against Mtb

Case Studies

In one notable study involving imidazo derivatives:

  • Compounds were tested against clinical isolates of Mtb with MIC values below 0.5 μM for several derivatives.
  • These results indicate that structural modifications can significantly enhance the biological activity against Mtb while maintaining low cytotoxicity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

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